molecular formula C23H32Cl2N2O3 B14078415 1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate CAS No. 101976-00-5

1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate

Cat. No.: B14078415
CAS No.: 101976-00-5
M. Wt: 455.4 g/mol
InChI Key: CROZGEVYMQAZOG-UHFFFAOYSA-N
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Description

1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate is a chemical compound with a complex structure that includes a piperazine ring, a butyric acid chain, and a diphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine dihydrochloride
  • 1-(4-Chlorobenzhydryl)piperazine
  • 1-(2-Methoxyphenyl)piperazine

Comparison: Compared to these similar compounds, 1-piperazinebutyric acid, 4-(2-(diphenylmethoxy)ethyl)-, dihydrochloride, dihydrate is unique due to its specific structural features, such as the presence of the butyric acid chain and the diphenylmethoxy group

Properties

CAS No.

101976-00-5

Molecular Formula

C23H32Cl2N2O3

Molecular Weight

455.4 g/mol

IUPAC Name

4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]butanoic acid;dihydrochloride

InChI

InChI=1S/C23H30N2O3.2ClH/c26-22(27)12-7-13-24-14-16-25(17-15-24)18-19-28-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21;;/h1-6,8-11,23H,7,12-19H2,(H,26,27);2*1H

InChI Key

CROZGEVYMQAZOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)O)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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